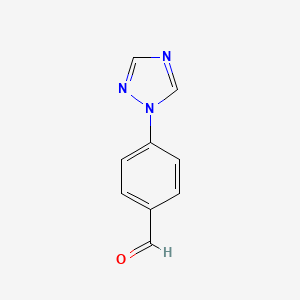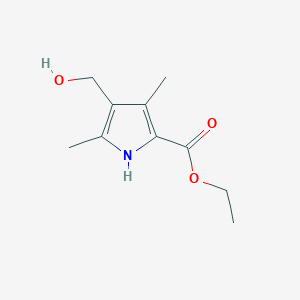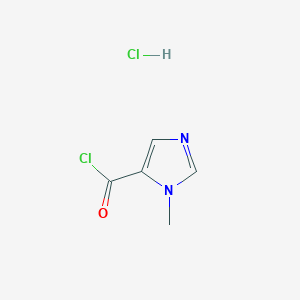
2,3,4-三氟苯甲醚
描述
2,3,4-Trifluoroanisole is a useful research compound. Its molecular formula is C7H5F3O and its molecular weight is 162.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4-Trifluoroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trifluoroanisole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子结构和构象
- 结构研究:使用气体电子衍射和量子化学方法等方法研究了2,3,4-三氟苯甲醚的几何结构。这些研究揭示了2,3,4-三氟苯甲醚中O–CF3键的取向在对甲基氟化时从平面变为垂直。这为分子动力学和在分子工程和设计中的潜在应用提供了见解 (Federsel et al., 2001)。
氟化效应
- 氟化对复合物的影响:研究表明,三氟苯甲醚中甲基的三重氟化显著改变了复合物的旋转谱特征,与非氟化类似物相比。这一发现对于理解三氟苯甲醚与其他分子结构的相互作用至关重要,并在光谱学和分子相互作用研究等领域具有重要意义 (Gou et al., 2014)。
氟化有机化合物的分析
- 亚稳离子研究:进行了涉及2,3,4-三氟苯甲醚分子离子自发单分子解离反应的研究。这项研究有助于理解氟化化合物的化学行为,这在质谱和有机化学等领域具有重要意义 (Yanagisawa et al., 1993)。
振动光谱分析
- 振动分析:对2,3,4-三氟苯甲醚的振动光谱进行了分析,提供了有关该化合物振动性质的宝贵信息。这项研究对于光谱学应用和理解氟化苯甲醚中的分子内相互作用至关重要 (Lakshmaiah & Rao, 1989)。
对药物设计的影响
- 在药物设计中的作用:尽管这个应用不是主要关注点,但值得注意的是,研究表明,如三氟苯甲醚中所见的不同程度的氟化如何影响药物的理化性质和药代动力学性质。这一见解对制药行业设计更有效药物至关重要 (Xing et al., 2015)。
作用机制
Target of Action
A related compound, α-trifluoroanisole, has been found to exhibit herbicidal activity
Mode of Action
Α-trifluoroanisole derivatives have been shown to inhibit the nicotiana tabacum protoporphyrinogen oxidase (nt ppo) enzyme . This enzyme is crucial for chlorophyll synthesis in plants, and its inhibition can lead to the death of the plant.
Result of Action
If it acts similarly to α-trifluoroanisole, it could potentially lead to the death of plants by inhibiting an enzyme crucial for chlorophyll synthesis .
生化分析
Biochemical Properties
2,3,4-Trifluoroanisole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2,3,4-Trifluoroanisole and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids . These interactions can result in modifications to the structure and function of these biomolecules, influencing various biochemical pathways.
Cellular Effects
2,3,4-Trifluoroanisole has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3,4-Trifluoroanisole can lead to alterations in the expression of genes involved in oxidative stress response and detoxification processes . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2,3,4-Trifluoroanisole involves its interaction with specific biomolecules at the molecular level. It can bind to cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes. This binding can result in the inhibition or activation of the enzyme’s catalytic activity, depending on the specific context . Furthermore, 2,3,4-Trifluoroanisole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Trifluoroanisole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,3,4-Trifluoroanisole can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to 2,3,4-Trifluoroanisole can result in cumulative effects on cellular processes, such as oxidative stress and metabolic dysregulation.
Dosage Effects in Animal Models
The effects of 2,3,4-Trifluoroanisole vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can induce toxicity and other adverse effects . For example, high doses of 2,3,4-Trifluoroanisole have been associated with liver toxicity, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue. These dose-dependent effects highlight the importance of determining the appropriate dosage for safe and effective use of the compound in various applications.
Metabolic Pathways
2,3,4-Trifluoroanisole is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,3,4-Trifluoroanisole, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion from the body. The involvement of 2,3,4-Trifluoroanisole in these metabolic pathways can influence the overall metabolic flux and levels of various metabolites.
Transport and Distribution
The transport and distribution of 2,3,4-Trifluoroanisole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2,3,4-Trifluoroanisole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2,3,4-Trifluoroanisole within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2,3,4-Trifluoroanisole can impact its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of 2,3,4-Trifluoroanisole to specific organelles. These localization patterns can affect the compound’s ability to modulate cellular processes and responses.
属性
IUPAC Name |
1,2,3-trifluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNSQZJDRPZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380300 | |
| Record name | 2,3,4-Trifluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203245-16-3 | |
| Record name | 2,3,4-Trifluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)



![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)


![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)






